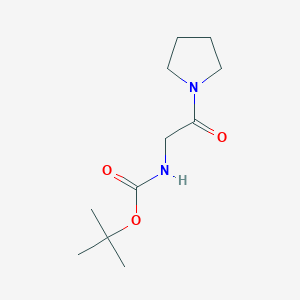
1-(Boc-amino-acetyl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Boc-amino-acetyl)-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a Boc-protected aminoacetyl group. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
It’s known that boc-amino acids like boc-gly-gly-oh are commonly used as amino acid protecting groups in peptide synthesis .
Mode of Action
1-(Boc-amino-acetyl)-pyrrolidine, as a Boc-protected amino acid, acts as a protecting group for amino acids during peptide synthesis . It prevents unwanted side reactions from occurring at the amino group of the amino acid, allowing for controlled peptide chain elongation .
Biochemical Pathways
In the context of peptide synthesis, the compound plays a crucial role in facilitating the formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
As a chemical used in peptide synthesis, its bioavailability would largely depend on the specific context of its use .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides without unwanted side reactions . By protecting the amino group of amino acids, it allows for the controlled elongation of the peptide chain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under normal temperatures but may degrade under high temperatures, direct sunlight, or humid environments . Therefore, proper storage and handling conditions are crucial for maintaining its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino-acetyl)-pyrrolidine typically involves the following steps:
Protection of the amine group: The amino group of aminoacetyl is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the pyrrolidine ring: The protected aminoacetyl is then reacted with pyrrolidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Boc-amino-acetyl)-pyrrolidine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Deprotection: Yields the free amine derivative.
Substitution: Yields various substituted pyrrolidine derivatives.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Scientific Research Applications
1-(Boc-amino-acetyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(Boc-amino-acetyl)-piperidine
- 1-(Boc-amino-acetyl)-morpholine
- 1-(Boc-amino-acetyl)-pyridine
Uniqueness
1-(Boc-amino-acetyl)-pyrrolidine is unique due to its specific ring structure and the presence of the Boc-protected aminoacetyl group. This combination allows for selective reactions and interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHFKXYHADASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
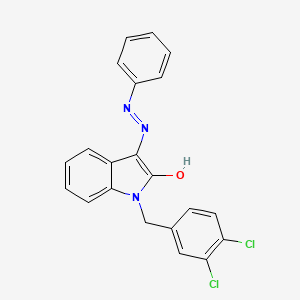
![N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458390.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate](/img/structure/B2458391.png)
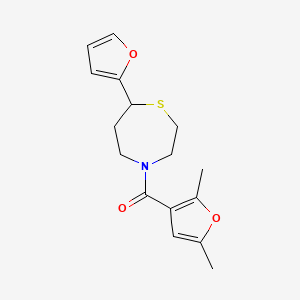
![1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2458396.png)
![2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2458397.png)

![4-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2458400.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458401.png)
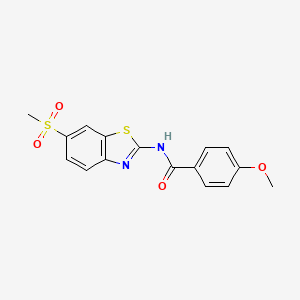
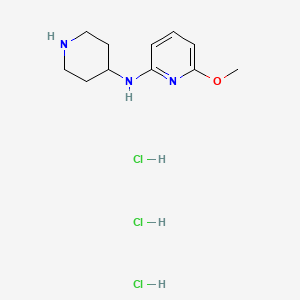
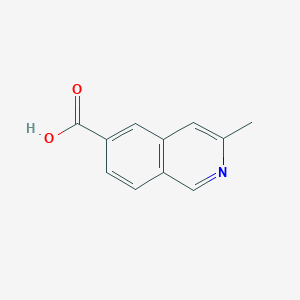
![2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2458408.png)
![1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458409.png)
